N-[3-(benzyloxy)propyl]-2-chloroacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)propyl]-2-chloroacetamide typically involves the reaction of 3-(benzyloxy)propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)propyl]-2-chloroacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and alcohol.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides, thiols, or ethers depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amide and alcohol.
Scientific Research Applications
N-[3-(benzyloxy)propyl]-2-chloroacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics research: It is used as a biochemical reagent for studying protein interactions and modifications.
Medicinal chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biological studies: It is used to investigate the biological activity of various compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)propyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of protein function . This covalent modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzyloxy)propyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-[3-(benzyloxy)propyl]-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
N-[3-(benzyloxy)propyl]-2-chloroacetamide is unique due to its specific reactivity and stability. The chloro group provides a good balance between reactivity and stability, making it suitable for various chemical reactions and applications . The benzyloxy group also adds to its stability and makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-(3-phenylmethoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(15)14-7-4-8-16-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQMEOYBFCWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.